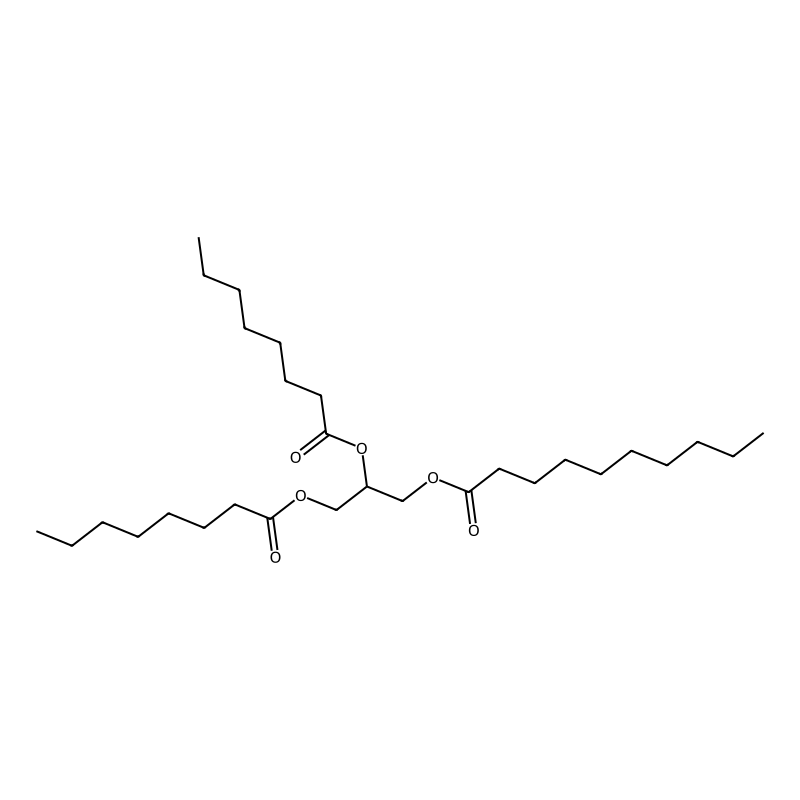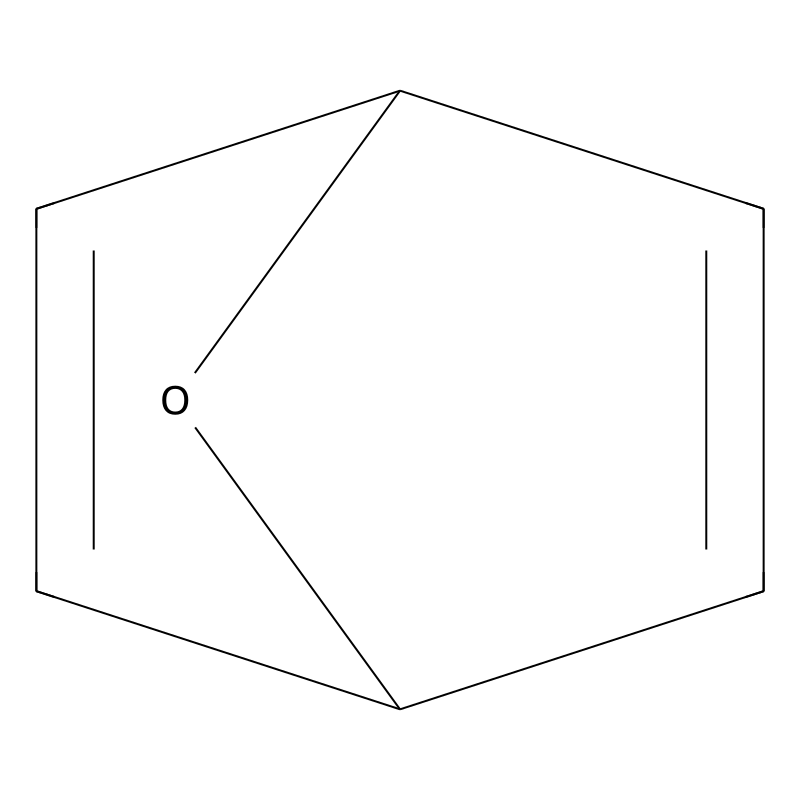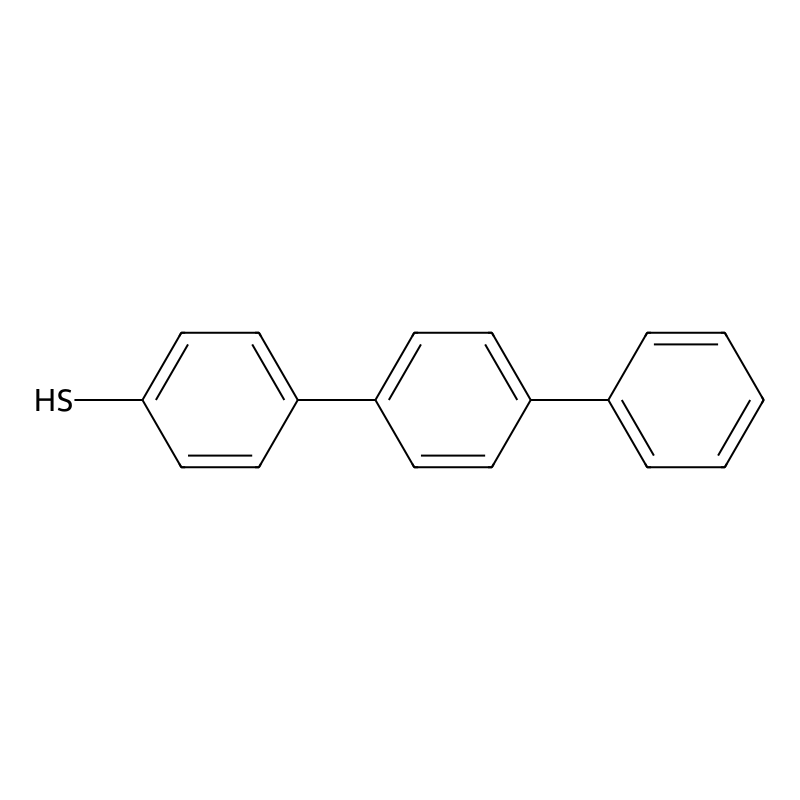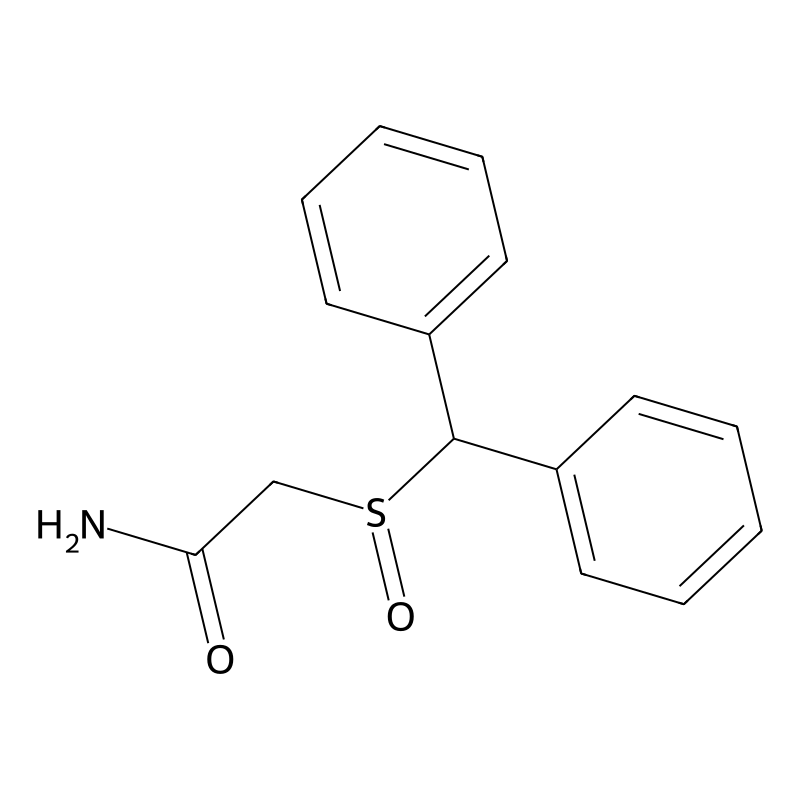Glyceryl 1-caprate dicaprylate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Glyceryl 1-caprate dicaprylate is a synthetic compound categorized as a triacylglycerol, specifically composed of glycerol esterified with capric acid (1-caprate) and two molecules of caprylic acid (dicaprylate). Its molecular formula is C29H54O6, and it has a molecular weight of approximately 498.74 g/mol . This compound is recognized for its role as a permeation enhancer, particularly in pharmaceutical formulations aimed at improving the oral bioavailability of drugs by enhancing their absorption through the gastrointestinal tract.
Drug Delivery
Esters of glycerol, like Glyceryl Caprylate/Caprate, have been explored as potential drug delivery systems due to their biocompatibility and ability to self-assemble into nanoparticles []. These nanoparticles can encapsulate drugs and improve their solubility, stability, and delivery to target sites within the body [].
Percutaneous Penetration Enhancement
Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin. Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics [].
Antimicrobial Activity
Some research suggests that certain medium-chain triglycerides, similar to the fatty acid components of Glyceryl Caprylate/Caprate, exhibit antimicrobial properties []. However, more studies are needed to determine the specific efficacy of Glyceryl Caprylate/Caprate against various microbes.
Excipient Applications
Excipients are inactive ingredients used in pharmaceutical formulations. Glyceryl Caprylate/Caprate's emolliency and ability to form emulsions suggest potential applications as an excipient in creams, lotions, and other topical formulations [].
- The research mentioned above focuses on related compounds or potential applications.
- More studies are necessary to definitively determine the specific properties and functionalities of Glyceryl Caprylate/Caprate in a scientific research setting.
The synthesis of glyceryl 1-caprate dicaprylate typically involves esterification reactions. In this process, glycerol reacts with capric acid and caprylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
The reaction conditions can significantly influence the yield and purity of the product, making optimization crucial for industrial applications .
Glyceryl 1-caprate dicaprylate has been studied for its biological activity, particularly as a permeation enhancer. It works by altering the properties of the intestinal lipid bilayer, facilitating the absorption of various compounds, including peptide pharmaceuticals. Additionally, it exhibits hydrating and antimicrobial properties, which can be beneficial in cosmetic formulations . Its mechanism of action involves interactions with cell membranes that enhance the permeability to other substances, thus improving their bioavailability.
The primary synthesis method for glyceryl 1-caprate dicaprylate involves:
- Esterification: Glycerol is reacted with capric and caprylic acids using acid catalysts.
- Enzymatic Catalysis: In industrial settings, lipase enzymes may be employed to improve specificity and yield during esterification reactions. This method can provide a cleaner reaction environment and reduce by-products compared to traditional chemical catalysts .
Glyceryl 1-caprate dicaprylate finds various applications across multiple fields:
- Pharmaceuticals: Used as a permeation enhancer to improve drug absorption.
- Cosmetics: Employed for its emollient properties in skin care products, enhancing moisture retention and providing antimicrobial benefits.
- Food Industry: Investigated for potential use in food formulations due to its emulsifying properties .
Similar Compounds- Glyceryl Caprylate: A monoester derived from glycerol and caprylic acid, primarily used for its skin-conditioning properties.
- Glyceryl Monocaprate: A monoester formed from glycerol and capric acid, known for its antimicrobial activity.
- Glyceryl Dicaproate: A diester formed from glycerol and caproic acid, used in food and cosmetic applications.
Uniqueness
Glyceryl 1-caprate dicaprylate is unique due to its specific combination of one capric acid and two caprylic acids. This unique structure may confer distinct physical and chemical properties compared to other triacylglycerols. Its dual fatty acid composition enhances its effectiveness as a permeation enhancer while also providing beneficial properties for cosmetic applications . Furthermore, its presence in natural sources like suberin highlights its biological significance beyond synthetic applications .








